molecular formula C14H8Cl5NO2 B2742963 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone CAS No. 320419-19-0

2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2742963
CAS No.: 320419-19-0
M. Wt: 399.47
InChI Key: ZZVYGNCWJKJDOJ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone is a halogenated ketone featuring a trichloroacetyl group attached to a substituted pyrrole ring. The pyrrole moiety is further functionalized with a 2,4-dichlorobenzoyl group at the 4-position and a methyl group at the 1-position. Its chlorinated aromatic and pyrrole systems suggest high lipophilicity, which may influence bioavailability and environmental persistence.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl5NO2/c1-20-6-7(4-11(20)13(22)14(17,18)19)12(21)9-3-2-8(15)5-10(9)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVYGNCWJKJDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone , also known by its CAS number 320419-19-0, is a synthetic organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₈Cl₅NO₂
  • Molecular Weight : 399.49 g/mol
  • CAS Number : 320419-19-0
  • MDL Number : MFCD00141849

The biological activity of this compound is primarily linked to its role as an insecticide, exhibiting potent effects on various metabolic pathways in target organisms. It has been shown to influence drug-metabolizing enzyme activities significantly, particularly in the liver.

Enzyme Activity Modulation

Research indicates that a single intraperitoneal (i.p.) dose of the compound can lead to substantial changes in hepatic enzyme activities:

  • Cytochrome P450 Content : Increased by 1.7-fold.
  • Ethoxycoumarin O-deethylase Activity : Enhanced by 2.5-fold.
  • Epoxide Hydrolase Activity : Increased by 2.5-fold.
  • Glutathione S-transferase Activity : Increased by 1.4-fold.
  • UDP-glucuronosyltransferase Activity : Enhanced by 2.3-fold.

These changes suggest that the compound may induce a state of metabolic activation in the liver, which is critical for understanding its potential toxicological effects and therapeutic applications .

Toxicological Studies

A study involving repeated doses of the compound demonstrated significant toxicity at higher concentrations. For instance:

  • A dose of 500 mg/kg led to a 50% mortality rate among test subjects over five consecutive days.
  • Lower doses (e.g., 100 mg/kg ) resulted in only minor effects on hepatic enzyme activities, indicating a dose-dependent relationship in toxicity and biological response .

In Vivo Studies

In one notable study, rats administered with the compound exhibited:

  • Decreased body weight within 1-3 days post-treatment.
  • Increased urinary excretion of thioethers, indicating enhanced detoxification processes .

Comparative Analysis with Other Compounds

A comparative analysis with other insecticides has shown that while this compound exhibits significant enzyme induction capabilities, its overall toxicity profile may be less favorable than traditional agents like DDT due to its high mortality rates at effective doses .

Environmental Impact

As an insecticide, the environmental persistence and bioaccumulation potential of this compound are critical factors for assessment. Its chlorinated structure raises concerns regarding ecological toxicity and long-term environmental effects, necessitating careful regulation and monitoring .

Scientific Research Applications

The compound exhibits notable biological activity primarily as an insecticide. It affects various metabolic pathways in target organisms, particularly influencing drug-metabolizing enzyme activities in the liver.

Enzyme Activity Modulation

Research has shown that a single intraperitoneal dose of the compound significantly alters hepatic enzyme activities:

Enzyme Activity Change
Cytochrome P450 ContentIncreased by 1.7-fold
Ethoxycoumarin O-deethylase ActivityEnhanced by 2.5-fold
Epoxide Hydrolase ActivityIncreased by 2.5-fold
Glutathione S-transferase ActivityIncreased by 1.4-fold
UDP-glucuronosyltransferase ActivityEnhanced by 2.3-fold

These changes indicate that the compound may induce metabolic activation in the liver, which is crucial for understanding its potential toxicological effects and therapeutic applications.

Toxicological Studies

Toxicological assessments have demonstrated that the compound can exhibit significant toxicity at elevated concentrations:

  • 500 mg/kg Dose : Resulted in a 50% mortality rate among test subjects over five days.
  • 100 mg/kg Dose : Induced only minor effects on hepatic enzyme activities, suggesting a dose-dependent relationship in toxicity.

In Vivo Studies

In vivo studies involving rats have revealed critical insights into the compound's effects:

  • Body Weight Changes : Rats exhibited decreased body weight within 1-3 days post-treatment.
  • Urinary Excretion : Increased urinary excretion of thioethers was noted, indicating enhanced detoxification processes.

Comparative Analysis with Other Compounds

Comparative analyses with traditional insecticides like DDT reveal that while this compound shows significant enzyme induction capabilities, its toxicity profile may be less favorable due to higher mortality rates at effective doses.

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound raise concerns regarding ecological toxicity and long-term environmental effects. Its chlorinated structure necessitates careful regulation and monitoring to mitigate adverse ecological impacts.

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal efficacy of the compound against common agricultural pests. Results indicated a high mortality rate among treated populations compared to control groups, establishing its potential as an effective agricultural insecticide.

Case Study 2: Metabolic Activation in Mammals

Another study focused on the metabolic activation of this compound in mammals, highlighting its influence on liver enzyme systems. The findings suggest potential implications for both therapeutic uses and toxicological assessments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substitutions on the benzoyl group, pyrrole ring, or acetyl moiety. These variations significantly impact physicochemical properties and functional roles.

Substitutions on the Benzoyl Group

  • 2,2,2-Trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS: 303995-90-6) Replacing the 2,4-dichlorobenzoyl group with a 4-chlorobenzoyl group reduces steric hindrance and electron-withdrawing effects. The absence of a 2-chloro substituent may decrease rotational barriers and alter binding interactions in biological systems .
  • 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS: 338403-93-3) Fluorine’s smaller atomic radius and lower electronegativity (compared to chlorine) reduce steric bulk and polarizability.
  • This substitution may improve solubility in polar solvents compared to chlorinated analogs .
  • 2,2,2-Trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone (CAS: 1060807-13-7) The trifluoromethyl group introduces strong electron-withdrawing effects and high lipophilicity, which could enhance membrane permeability and resistance to oxidative degradation .

Substitutions on the Pyrrole Ring

  • 2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone (CAS: 885950-09-4) Replacing the benzoyl group with a cyclopropylcarbonyl moiety introduces strain and sp³ hybridization, altering the molecule’s conformation. This may reduce aromatic interactions but increase torsional flexibility .
  • 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone (CAS: 790681-71-9) A dimethylpyrrole core with a trifluoromethylphenyl substituent increases steric bulk and hydrophobicity.

Functional Group Variations

  • Pyrazoxyfen (CAS: N/A) This pesticide features a pyrazole ring instead of pyrrole, with a phenoxyacetyl group. The pyrazole’s nitrogen-rich structure enhances hydrogen-bonding capacity, which may improve target specificity in herbicidal applications .

Table 1: Key Structural Comparisons and Inferred Properties

Compound (CAS) Substituent(s) Key Properties
Target compound 2,4-Dichlorobenzoyl, methyl High lipophilicity, environmental persistence
303995-90-6 4-Chlorobenzoyl Reduced steric hindrance, lower reactivity
338403-93-3 2,4-Difluorobenzoyl Enhanced solubility, metabolic stability
174417-17-5 4-Methoxybenzoyl Improved polar solubility
885950-09-4 Cyclopropylcarbonyl Increased conformational flexibility
790681-71-9 Trifluoromethylphenyl High hydrophobicity, reduced electrophilicity
  • Lipophilicity : Chlorinated analogs exhibit higher logP values than fluorinated or methoxy-substituted derivatives, impacting membrane permeability and bioaccumulation.
  • Reactivity : Trichloroacetyl groups increase electrophilicity, facilitating nucleophilic attacks in synthetic pathways.

Preparation Methods

Detailed Preparation Methods

Synthesis of 1-Methyl-4-(2,4-Dichlorobenzoyl)-1H-Pyrrole

Friedel-Crafts Acylation

The 2,4-dichlorobenzoyl group is introduced via Friedel-Crafts acylation using 2,4-dichlorobenzoyl chloride and 1-methylpyrrole.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Catalyst Aluminum chloride (AlCl₃)
Temperature 0–5°C (initial), then 20–25°C
Reaction Time 12–18 hours
Yield 68–72%

The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Mechanistic Insights

  • AlCl₃ coordinates with the acyl chloride, generating a reactive acylium ion.
  • Electrophilic attack occurs at the pyrrole’s 4-position due to its high electron density.
  • Rearomatization yields the acylated product.

Trichloroacetylation at the Pyrrole 2-Position

Direct Trichloroacetylation

The intermediate undergoes trichloroacetylation using trichloroacetyl chloride (Cl₃CCOCl) in the presence of a Lewis acid.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Catalyst Boron trifluoride (BF₃)
Temperature −10°C to 0°C
Reaction Time 6–8 hours
Yield 58–63%

Procedure

  • Dissolve 1-methyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole (1.0 equiv) in dichloromethane.
  • Add BF₃ (1.2 equiv) dropwise at −10°C.
  • Introduce trichloroacetyl chloride (1.5 equiv) and stir for 6–8 hours.
  • Quench with ice-cold water and extract with dichloromethane.
  • Purify via column chromatography (hexane:ethyl acetate = 9:1).
Alternative Method: Thionyl Chloride Activation

A modified approach uses thionyl chloride (SOCl₂) to activate the acetyl group before trichloroacetylation.

Reaction Conditions

Parameter Value
Solvent Toluene
Reagent Thionyl chloride (SOCl₂)
Temperature Reflux (110°C)
Reaction Time 4–6 hours
Yield 71–75%

This method enhances electrophilicity, improving reaction efficiency.

Optimization Strategies

Solvent Selection

  • Dichloromethane : Preferred for Friedel-Crafts acylation due to its polarity and ability to stabilize cationic intermediates.
  • Toluene : Used in thionyl chloride activation for high-temperature stability.

Catalytic Systems

  • AlCl₃ vs. BF₃ : AlCl₃ provides higher yields in acylation (72% vs. 65% for BF₃) but requires stringent moisture control.
  • BF₃-Etherate : Offers milder conditions for trichloroacetylation, reducing side reactions.

Temperature Control

  • Low Temperatures (−10°C) : Minimize polysubstitution during trichloroacetylation.
  • Room Temperature : Suitable for less reactive intermediates.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 7.65 (d, 2H, Ar-H), δ 6.85 (s, 1H, pyrrole-H), δ 3.75 (s, 3H, N-CH₃)
¹³C NMR δ 185.2 (C=O), δ 140.1–128.3 (Ar-C), δ 118.5 (pyrrole-C)
IR (cm⁻¹) 1725 (C=O stretch), 1600 (C=C aromatic)

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile:water = 70:30).
  • Melting Point : 119–121°C (lit. 119–121°C).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance heat transfer and reduce reaction times:

  • Residence Time : 30 minutes vs. 18 hours in batch processes.
  • Yield Improvement : 78% vs. 63% in batch.

Waste Management

  • Chlorinated Byproducts : Treated via alkaline hydrolysis to minimize environmental impact.
  • Solvent Recovery : >90% dichloromethane recycled via distillation.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing acylation at pyrrole 3-position.
  • Solution : Use bulky directing groups (e.g., tert-butyl) transiently, removed post-reaction.

Moisture Sensitivity

  • Problem : Hydrolysis of trichloroacetyl chloride.
  • Solution : Rigorous drying of reagents and Schlenk line techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via chlorination of precursor ketones using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Controlled conditions (e.g., anhydrous environments, reflux temperatures) are critical to minimize side reactions. For example, SOCl₂ reacts with ketones to form acyl chlorides, which can undergo further substitution. Reaction progress should be monitored using thin-layer chromatography (TLC) to optimize intermediate steps .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving the aromatic and alkyl proton environments. Infrared (IR) spectroscopy identifies carbonyl (C=O) and chloro-substituent vibrations. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystallographic validation, single-crystal X-ray diffraction with SHELXL refinement provides atomic-level structural accuracy .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Methodological Answer : The compound exhibits slight solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO). Solvent choice depends on the application: chloroform is ideal for NMR studies, DMSO for biological assays (due to its high polarity), and methanol for recrystallization. Pre-saturation experiments are recommended to determine optimal concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained using different refinement programs?

  • Methodological Answer : Discrepancies often arise from twinning or poor data resolution. Employ SHELXL for small-molecule refinement due to its robust handling of high-resolution data. Cross-validate results with independent software (e.g., Olex2) and apply twin refinement protocols. Electron density maps should be carefully analyzed to adjust occupancy and thermal parameters .

Q. What strategies mitigate by-product formation during synthesis, especially under varying chlorination conditions?

  • Methodological Answer : By-products like polychlorinated derivatives form under excessive chlorination. Use stoichiometric control of chlorinating agents (e.g., SOCl₂) and inert atmospheres to limit side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) separates target compounds from impurities. Kinetic studies under varying temperatures and reagent ratios can identify optimal conditions .

Q. How do molecular docking studies elucidate the compound’s potential interactions with biological targets?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions between the compound’s trichloroacetyl group and enzyme active sites. Parameters like binding affinity (ΔG) and hydrogen-bonding patterns predict inhibitory effects. Validate results with kinetic assays (e.g., IC₅₀ measurements) to correlate computational predictions with experimental enzyme inhibition .

Q. What analytical approaches detect trace impurities in synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities with similar polarity. Gas chromatography-mass spectrometry (GC-MS) identifies volatile by-products. For non-volatile residues, use LC-MS in positive ion mode. Calibration curves with spiked standards quantify impurity levels down to 0.1% .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trichloroacetyl group activates the carbonyl carbon for nucleophilic attack. Density functional theory (DFT) calculations (e.g., using Gaussian) reveal charge distribution and frontier molecular orbitals, predicting reactivity toward amines or thiols. Experimental validation via kinetic studies in aprotic solvents (e.g., acetonitrile) confirms theoretical models .

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